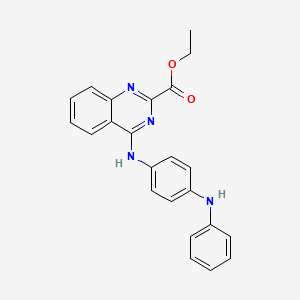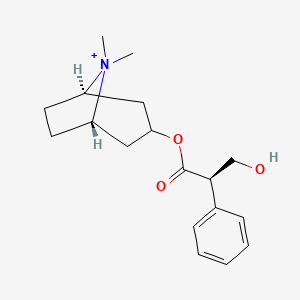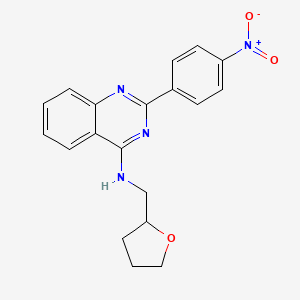![molecular formula C20H33N3O3S2 B1225964 1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a sulfonamide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea and similar compounds are synthesized through various chemical reactions. For instance, 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas are produced by intramolecular cycloaddition reactions of 1-substituted-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas, which in turn are prepared from N-(2-cyanophenyl)benzimidoyl isothiocyanate reacting with primary amines (Fathalla et al., 2001).
DNA-Binding Studies and Biological Activities
- Certain thiourea derivatives, such as nitrosubstituted acylthioureas, have been synthesized and characterized for their potential anti-cancer properties. These compounds have undergone DNA interaction studies using techniques like cyclic voltammetry and UV–vis spectroscopy, alongside computational studies (Tahir et al., 2015).
Effects on Zebrafish Development
- Phenothiourea, a related compound, has been used to study its effects on zebrafish embryogenesis. It has been found to alter retinoic acid and insulin-like growth factor regulation of neural crest and mesodermal components of craniofacial development in zebrafish (Bohnsack et al., 2011).
Corrosion Inhibition
- Thiourea derivatives have shown promise in the inhibition of corrosion on metals. For example, 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea (MBT) has been studied for its influence on the inhibition of corrosion on mild steel in hydrochloric acid medium, demonstrating significant inhibition efficiency (Karthik et al., 2014).
Enzyme Inhibitors and Mercury Sensors
- Some thiourea derivatives are efficient enzyme inhibitors and can act as mercury sensors. For example, 1-isobutyl-3-cyclohexylthiourea and similar compounds have shown anti-cholinesterase activity and the potential to detect toxic metal mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Crystal Structure Analysis
- The crystal structure of similar thiourea compounds, such as 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, has been determined, providing insights into the molecular arrangement of these compounds (Saeed et al., 2010).
Propiedades
Fórmula molecular |
C20H33N3O3S2 |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
1-(7-methyloctyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C20H33N3O3S2/c1-17(2)7-5-3-4-6-12-21-20(27)22-18-8-10-19(11-9-18)28(24,25)23-13-15-26-16-14-23/h8-11,17H,3-7,12-16H2,1-2H3,(H2,21,22,27) |
Clave InChI |
OVIAQMLMUCTBFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1225882.png)
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)

![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)
![3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1225886.png)
![3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)

![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)

![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)
